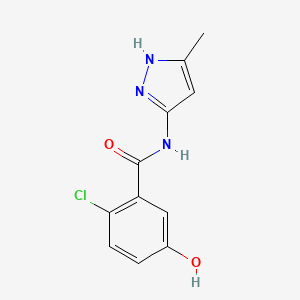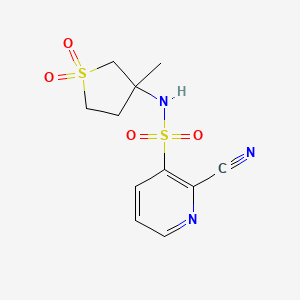![molecular formula C15H27N3O2 B6633811 Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate (TCPP) is a chemical compound that has been extensively studied for its potential applications in scientific research. TCPP is a piperidine derivative that has been synthesized using various methods.
Mechanism of Action
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate acts as an inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has been found to increase dopamine levels in the brain, leading to increased dopamine signaling. This has been associated with improved motor function in animal models of Parkinson's disease. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has several advantages for lab experiments, including its ability to increase dopamine levels in the brain and its potential use in the treatment of Parkinson's disease. However, Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several potential future directions for the study of Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate, including further research into its mechanism of action, safety, and efficacy. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate may also have potential applications in the treatment of other neurological disorders, such as depression and anxiety. Additionally, Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate may have potential applications in the field of drug discovery, as it may be used as a tool compound to study the role of the dopamine transporter in various disease states.
Conclusion:
In conclusion, Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate is a piperidine derivative that has been extensively studied for its potential applications in scientific research. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate acts as an inhibitor of the dopamine transporter, leading to increased dopamine signaling in the brain. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has potential applications in the treatment of Parkinson's disease and other neurological disorders, as well as in the field of drug discovery. Further research is needed to determine the safety and efficacy of Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate and to explore its potential applications in scientific research.
Synthesis Methods
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate can be synthesized using various methods, including the reaction of piperidine with tert-butyl 2-bromoacetate, followed by reaction with 2-cyanopropylamine. Another method involves the reaction of piperidine with tert-butyl 2-chloroacetate, followed by reaction with 2-cyanopropylamine.
Scientific Research Applications
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has been found to act as an inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase dopamine levels in the brain.
properties
IUPAC Name |
tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-12(9-16)10-17-11-13-7-5-6-8-18(13)14(19)20-15(2,3)4/h12-13,17H,5-8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDJVKAVRGYWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCCN1C(=O)OC(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)
![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)

![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)
![3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)



